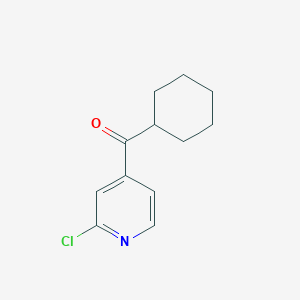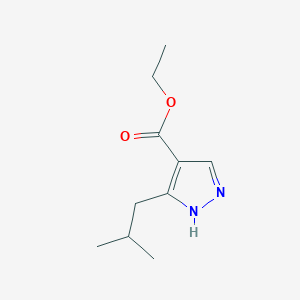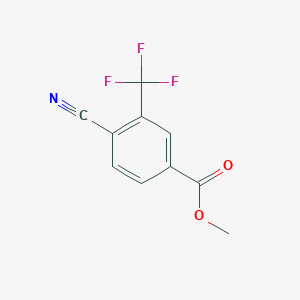
N-(4-Fluoro-2-methylbenzyl)phthalimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Fluoro-2-methylbenzyl)phthalimide (FMBI) is a small molecule with a wide range of applications in scientific research, particularly in the fields of biochemistry, pharmacology, and drug development. It is a synthetic compound, first synthesized in the laboratory in the early 1990s, and has since become a widely used reagent in laboratory experiments. FMBI has been used in a variety of studies, such as enzyme inhibition, protein-protein interactions, and drug design.
作用機序
The mechanism of action of N-(4-Fluoro-2-methylbenzyl)phthalimide is not fully understood. It is believed to bind to its target proteins, such as enzymes and other proteins, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. It is also believed to inhibit the activity of enzymes by blocking their active sites.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-Fluoro-2-methylbenzyl)phthalimide have not been extensively studied. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been shown to inhibit the binding of the protein kinase C (PKC) to its substrate. In addition, it has been shown to reduce the toxicity of some drugs, such as the anti-cancer drug doxorubicin.
実験室実験の利点と制限
One of the main advantages of using N-(4-Fluoro-2-methylbenzyl)phthalimide in laboratory experiments is its low toxicity. It is also relatively easy to synthesize and can be stored at room temperature for long periods of time. Additionally, it is relatively inexpensive and can be used in a variety of experiments. However, there are some limitations to its use. For example, it is not very soluble in water, which can make it difficult to use in some experiments.
将来の方向性
There are many potential future directions for the use of N-(4-Fluoro-2-methylbenzyl)phthalimide in scientific research. For example, it could be used to study the interaction of drugs with their target proteins, as well as the structure and function of enzymes. It could also be used to study the binding of proteins to other proteins, such as the binding of the protein kinase C (PKC) to its substrate. Additionally, it could be used to study the biochemical and physiological effects of small molecules, as well as their potential therapeutic applications. Finally, it could be used to develop new drugs or to improve existing drugs.
合成法
N-(4-Fluoro-2-methylbenzyl)phthalimide is synthesized in a two-step reaction. The first step involves the reaction of 4-fluoro-2-methylbenzaldehyde with phthalimide in the presence of a base, such as potassium hydroxide or sodium hydroxide. The reaction is carried out in an organic solvent, such as dimethylformamide, and the resulting product is a 4-fluoro-2-methylbenzylphthalimide. The second step is the oxidation of the 4-fluoro-2-methylbenzylphthalimide to form N-(4-Fluoro-2-methylbenzyl)phthalimide. This can be done using a variety of oxidizing agents, such as dimethyl sulfoxide, hydrogen peroxide, or sodium hypochlorite.
科学的研究の応用
N-(4-Fluoro-2-methylbenzyl)phthalimide has been used in a variety of scientific research applications, including enzyme inhibition, protein-protein interactions, and drug design. For example, it has been used to study the structure and function of enzymes, such as the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been used to study the binding of proteins to other proteins, such as the binding of the protein kinase C (PKC) to its substrate. In drug design, N-(4-Fluoro-2-methylbenzyl)phthalimide has been used to study the interaction of drugs with their target proteins.
特性
IUPAC Name |
2-[(4-fluoro-2-methylphenyl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c1-10-8-12(17)7-6-11(10)9-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWINCAGLWKMYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluoro-2-methylbenzyl)phthalimide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B6334204.png)
![4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6334206.png)











